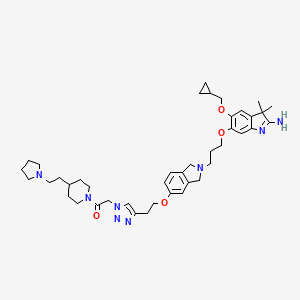
TP-472
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TP-472 is a potent BRD9/7 inhibitor (Kd values are 33 and 340 nM, respectively).
Wissenschaftliche Forschungsanwendungen
TP-472 in Melanoma Treatment
TP-472, identified as a small molecule inhibitor of BRD7/9, has shown promise in treating melanoma. In a study, TP-472 effectively blocked melanoma tumor growth in cell cultures and mouse models. This inhibitor works by downregulating genes encoding various extracellular matrix proteins essential for cancer cell growth and proliferation. It also upregulates pro-apoptotic genes, offering a potential new therapeutic approach for melanoma treatment (Mason et al., 2021).
TP Probes in Biomedical Research
While not directly related to TP-472, there is research on two-photon (TP) probes, which are essential in biomedical research. TP probes are used in two-photon microscopy (TPM) for detecting biological targets deep within live tissue. These probes have applications in various biomedical research areas due to their specificity and ability to provide detailed imaging in live tissues (Sarkar et al., 2014).
TP-472's Mechanism in Cancer Cells
Another study related to TP-472's mechanism involved examining the binding of the retinoblastoma gene product in the nucleus of human cancer T-47D cells. This research provided insights into the cellular mechanisms during irradiation and how certain genes react in the presence of radiation, contributing to the understanding of cancer cell behavior under stress conditions (Furre et al., 2003).
TP-472 in Diagnostic Imaging
In diagnostic imaging, TP-472 has been used in the development of radiopharmaceuticals for positron-emission tomography (PET) imaging. A study focused on a specific probe [(64)Cu-NO2A-8-Aoc-BBN(7-14)NH(2)], which targets GRPR-positive breast cancer tissue, demonstrated high-quality microPET images and provided a promising avenue for both diagnostic and therapeutic applications in cancer treatment (Prasanphanich et al., 2009).
Eigenschaften
Produktname |
TP-472 |
|---|---|
Molekularformel |
C20H19N3O2 |
Molekulargewicht |
333.391 |
IUPAC-Name |
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide |
SMILES |
O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TP-472; TP 472; TP472. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



